N-(5-cyclopropyl-1H-pyrazol-3-yl)butanamide
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Overview
Description
N-(5-cyclopropyl-1H-pyrazol-3-yl)butanamide is an organic compound with the molecular formula C10H15N3O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclopropyl-1H-pyrazol-3-yl)butanamide typically involves the reaction of a cyclopropyl-substituted pyrazole with butanoyl chloride in the presence of a base. The reaction conditions often include:
Starting Materials: 5-cyclopropyl-1H-pyrazole and butanoyl chloride.
Base: A base such as triethylamine or pyridine is used to neutralize the hydrochloric acid formed during the reaction.
Solvent: An organic solvent like dichloromethane or tetrahydrofuran is used to dissolve the reactants.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(5-cyclopropyl-1H-pyrazol-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the butanamide moiety are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination or sulfonating agents for sulfonation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(5-cyclopropyl-1H-pyrazol-3-yl)butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of N-(5-cyclopropyl-1H-pyrazol-3-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(5-cyclopropyl-1H-pyrazol-3-yl)benzamide: This compound has a similar pyrazole core but with a benzamide moiety instead of butanamide.
N-(3-cyclopropyl-1H-pyrazol-5-yl)-2-(2-naphthyl)acetamide: Another related compound with a naphthalene ring attached to the pyrazole core.
N-(5-cyclopropyl-1H-pyrazol-3-yl)acetamide: A simpler derivative with an acetamide group instead of butanamide
Uniqueness
N-(5-cyclopropyl-1H-pyrazol-3-yl)butanamide is unique due to its specific combination of a cyclopropyl-substituted pyrazole and a butanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
714230-80-5 |
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Molecular Formula |
C10H15N3O |
Molecular Weight |
193.25 g/mol |
IUPAC Name |
N-(5-cyclopropyl-1H-pyrazol-3-yl)butanamide |
InChI |
InChI=1S/C10H15N3O/c1-2-3-10(14)11-9-6-8(12-13-9)7-4-5-7/h6-7H,2-5H2,1H3,(H2,11,12,13,14) |
InChI Key |
KPQLRNNPRYBTLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=NNC(=C1)C2CC2 |
Origin of Product |
United States |
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